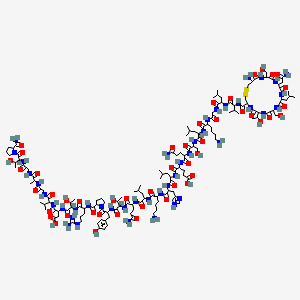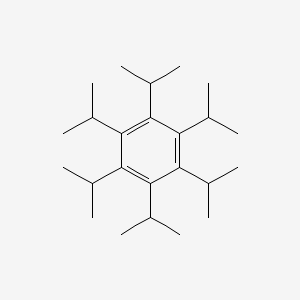
Hexa(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa(propan-2-yl)benzene, also known as hexaisopropylbenzene, is an organic compound characterized by a benzene ring substituted with six isopropyl groups. This compound belongs to the class of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexa(propan-2-yl)benzene can be synthesized through the cyclotrimerization of di(propan-2-yl)acetylenes. This reaction is typically catalyzed by transition metals such as rhodium (RhCl3) in the presence of a base like diisopropylethylamine (i-Pr2NEt). The reaction proceeds smoothly under these conditions, yielding this compound in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexa(propan-2-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Benzoic acids.
Bromination: Benzylic bromides.
Aplicaciones Científicas De Investigación
Hexa(propan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of hexa(propan-2-yl)benzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Comparación Con Compuestos Similares
Hexa(propan-2-yl)benzene can be compared with other similar compounds such as:
Hexa(furan-2-yl)benzene: Similar in structure but contains furan rings instead of isopropyl groups.
Hexa(2-thienyl)benzene: Contains thiophene rings and is used in the synthesis of electroactive materials.
Cumene (isopropylbenzene): Contains a single isopropyl group and is used as a precursor in the production of phenol and acetone.
This compound is unique due to its multiple isopropyl substitutions, which impart distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
800-12-4 |
|---|---|
Fórmula molecular |
C24H42 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexa(propan-2-yl)benzene |
InChI |
InChI=1S/C24H42/c1-13(2)19-20(14(3)4)22(16(7)8)24(18(11)12)23(17(9)10)21(19)15(5)6/h13-18H,1-12H3 |
Clave InChI |
UGELDHRCWWKIEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=C(C(=C1C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
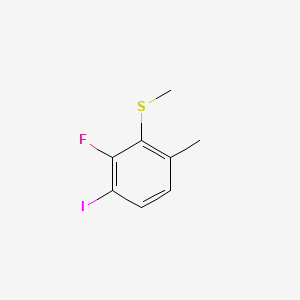
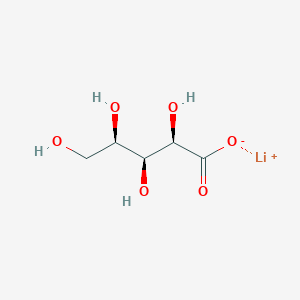
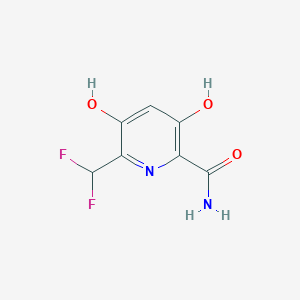
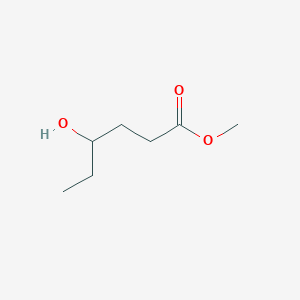

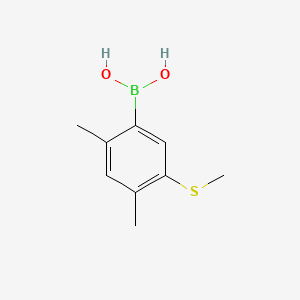
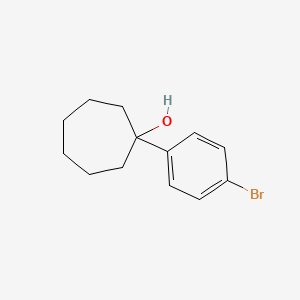
![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
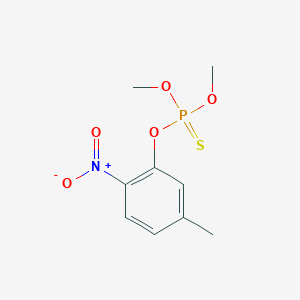
![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)
